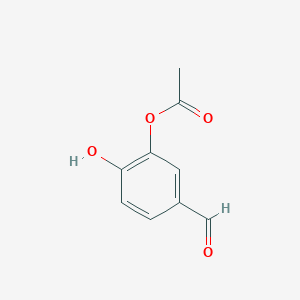

5-Formyl-2-hydroxyphenyl acetate

Beschreibung

Significance of Phenolic Acetate (B1210297) Motifs in Chemical Research

Phenolic structures are widespread in nature and are recurring scaffolds in a significant number of pharmaceuticals approved by the U.S. FDA. nih.govacs.org A 2022 analysis revealed that 371 FDA-approved drugs contain either a phenol (B47542) or a phenolic ether moiety, with 55 of these appearing on the World Health Organization's list of essential medicines. nih.govacs.org This highlights the privileged role of the phenol motif in molecular design.

The phenolic acetate, specifically, is an acetate ester formed from the condensation of a phenol with acetic acid. nih.gov This motif serves several purposes in chemical research. It can act as a protecting group for the more reactive hydroxyl group of a phenol, allowing for selective reactions elsewhere in the molecule. The acetate can then be removed, often through simple hydrolysis (saponification) with a base, to regenerate the phenol. wikipedia.org This protective strategy is fundamental in multi-step syntheses. Furthermore, the electronic properties of the phenyl ring are modified by the acetyloxy group, influencing its reactivity in aromatic substitution reactions.

Role of Formyl Groups in Synthetic Transformations and Biological Recognition

The formyl group (–CH=O) is a cornerstone of organic chemistry, defining the aldehyde class of compounds. wikipedia.org Its presence on an aromatic ring, as in an aryl aldehyde, opens up a vast array of synthetic possibilities. The formyl group is highly reactive and serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. typeset.io Key reactions involving the formyl group include:

Oxidation to a carboxylic acid.

Reduction to a hydroxyl group (alcohol).

Nucleophilic addition reactions , which are central to forming new C-C bonds.

Named reactions such as the Wittig, Grignard, and aldol (B89426) reactions. mdpi.commdpi.com

Reductive amination to form amines.

Coupling reactions , like the Suzuki coupling, where the formyl-containing compound can be a key building block. google.com

Beyond the laboratory, the formyl group is crucial for biological recognition. In bacteria, protein synthesis is initiated with a specific formylated amino acid, N-formylmethionine (fMet). wikipedia.orgnih.gov The human immune system has evolved to recognize these N-formylated peptides as signals of bacterial infection or tissue damage from mitochondria. nih.govnih.gov Specialized receptors on phagocytic cells, such as Formyl Peptide Receptor 1 (FPR1), bind to these peptides, triggering an inflammatory response to fight infection. nih.govnih.gov This recognition is highly specific, with the N-formyl group being critical for binding to the receptor. nih.govnih.gov

Overview of 5-Formyl-2-hydroxyphenyl Acetate as a Strategic Chemical Entity

This compound, also known as 3-acetoxy-4-hydroxybenzaldehyde, is an aromatic compound that embodies the dual reactivity discussed above. Its structure features a phenyl ring substituted with a formyl group, a hydroxyl group, and an acetate group. This unique arrangement of functional groups makes it a valuable and strategic intermediate in synthetic chemistry.

The compound serves as a crucial building block for the synthesis of more complex molecules. The formyl and hydroxyl groups provide reactive sites for further chemical modifications, enabling its use in the construction of flavonoids, quinones, and other polyphenolic compounds. cymitquimica.com For instance, it can be utilized in carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling.

The synthesis of this compound itself is often achieved through the acetylation of 5-formylsalicylic acid using acetic anhydride (B1165640), a reaction that proceeds under mild conditions with high yields. The stability and ease of purification of the compound further enhance its utility as a chemical intermediate in medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol sigmaaldrich.com |

| CAS Number | 65298-99-9 sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Synonyms | 3-Acetoxy-4-hydroxybenzaldehyde |

| Appearance | Crystalline solid |

| Key Functional Groups | Aldehyde (Formyl), Phenol (Hydroxyl), Ester (Acetate) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-formyl-2-hydroxyphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(11)13-9-4-7(5-10)2-3-8(9)12/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOCBYONMYMWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294316 |

Source

|

| Record name | 5-formyl-2-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65298-99-9 |

Source

|

| Record name | NSC95801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-formyl-2-hydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Formyl 2 Hydroxyphenyl Acetate and Its Advanced Chemical Transformations

Established Synthetic Routes to 5-Formyl-2-hydroxyphenyl Acetate (B1210297)

The synthesis of 5-Formyl-2-hydroxyphenyl acetate can be achieved through several strategic routes, each with its own set of advantages and applications. These methods range from direct formylation of phenolic precursors to more complex multi-step sequences.

Formylation Reactions in the Preparation of Phenolic Acetates

The introduction of a formyl group onto a phenolic ring is a cornerstone of synthetic organic chemistry. While direct formylation of 2-hydroxyphenyl acetate is one possible route, a more common strategy involves the formylation of a phenol (B47542) derivative followed by acetylation. A notable method for the formylation of phenols utilizes formamidine (B1211174) acetate in conjunction with acetic anhydride (B1165640). rsc.org This approach represents a significant improvement over many traditional methods, as it often proceeds without the need for high temperatures or the addition of strong acids or bases. rsc.org The reaction can be tailored to yield mono-, di-, or even tri-formylated products depending on the substrate and the specific reaction conditions employed. rsc.org

Another well-established method for the ortho-formylation of phenols employs a combination of magnesium chloride (MgCl₂), triethylamine (B128534) (Et₃N), and paraformaldehyde. orgsyn.org This technique is lauded for its high regioselectivity, exclusively targeting the ortho position to the hydroxyl group, and typically results in good to excellent yields of the corresponding salicylaldehydes. orgsyn.org The reaction is tolerant of a variety of functional groups on the phenol ring, including alkyl, alkoxy, and even electron-withdrawing groups like esters, though the reaction rate may be slower in the latter case. orgsyn.org

Multi-step Synthetic Approaches Involving Acetyl and Formyl Groups

Complex organic molecules often necessitate multi-step synthetic sequences to construct the target architecture with the desired functional groups in the correct positions. One such approach for a related structure begins with 2-hydroxyphenylacetic acid, which undergoes a series of transformations including methylation, Rieche formylation, an Aldol-type condensation, reduction, and finally hydrolysis to yield the target metabolite. unl.ptmdpi.comresearchgate.net

A different multi-step pathway to an isomer involves starting with 4-formylphenol. The synthesis proceeds through the following steps:

Acetylation: 4-formylphenol is refluxed with acetic anhydride and sodium acetate to produce 4-formylphenyl acetate.

Fries Rearrangement: The resulting acetate is heated with anhydrous aluminum chloride (AlCl₃), which induces a rearrangement to yield 5-formyl-2-hydroxyacetophenone.

Further Derivatization: This intermediate can then be used in subsequent reactions, for instance, with substituted benzoic acids and phosphoryl chloride (POCl₃) in pyridine (B92270).

These multi-step strategies, while more intricate, offer the flexibility to build complex molecular frameworks from simpler, readily available starting materials. unl.pt

Precursor-based Syntheses of this compound

A highly efficient and direct laboratory-scale synthesis of this compound starts from the precursor 5-formylsalicylic acid. The synthesis is achieved through an esterification reaction where the carboxylic acid is acetylated using acetic anhydride. This reaction is typically catalyzed by a small amount of a base, such as pyridine, or an acid catalyst and proceeds under mild conditions, often at room temperature. The key advantage of this method is that the formyl group remains intact during the mild acetylation of the phenolic hydroxyl group, preserving the crucial aldehyde functionality for any subsequent chemical transformations. This method is known for its high yield and the straightforward purification of the final product.

Another precursor-based strategy that highlights a different approach is the Suzuki coupling reaction. This powerful carbon-carbon bond-forming reaction can be used to synthesize complex aryl structures. For instance, 5-aryl-5'-formyl-2,2'-bithiophenes have been prepared by coupling 5-bromo-5'-formyl-2,2'-bithiophene with various functionalized arylboronic acids, demonstrating how a formylated precursor can be elaborated into a more complex target. researchgate.net

Chemical Reactivity and Derivatization Strategies of this compound

The chemical nature of this compound is defined by its two primary functional groups: the acetate ester and the aromatic aldehyde (formyl group). The interplay of these groups dictates its reactivity and its utility as a synthetic intermediate.

Reactions Involving the Formyl Moiety

The formyl group is a versatile handle for a wide array of chemical transformations, allowing for the extension of the carbon skeleton or the introduction of new functionalities.

A common and important transformation of the formyl group is its selective reduction to a primary alcohol. This can be readily achieved using mild reducing agents. One of the most frequently used reagents for this purpose is sodium borohydride (B1222165) (NaBH₄). This reagent is known for its chemoselectivity, typically reducing aldehydes and ketones without affecting less reactive functional groups like esters.

In the context of multi-step syntheses, the reduction of a formyl or a related keto group is a critical step. For example, in the synthesis of a metabolite of the drug 5-APB, a reduction step is employed to convert a condensed intermediate into the desired aminopropyl side chain. unl.ptmdpi.com This highlights the strategic importance of selective reduction in achieving complex molecular targets.

The table below summarizes the key transformation involving the selective reduction of the aldehyde group.

| Reaction | Reagent | Product |

| Selective Aldehyde Reduction | Sodium Borohydride (NaBH₄) | 5-(Hydroxymethyl)-2-hydroxyphenyl acetate |

Condensation Reactions and Heterocycle Formation (e.g., Aldol-type, Hantzsch Synthesis)

The aldehyde functionality of this compound is a key reactive site for carbon-carbon bond formation and the construction of heterocyclic rings through various condensation reactions.

Aldol-type Condensation: The formyl group readily participates in Aldol-type condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene (B1212753) groups. sigmaaldrich.com In a typical reaction, this compound can be reacted with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. researchgate.netnih.govbeilstein-journals.org This reaction proceeds via the formation of a resonance-stabilized carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields a stable α,β-unsaturated product. The reaction conditions are generally mild, often carried out in a suitable organic solvent at room temperature or with gentle heating. nih.gov

Hantzsch Pyridine Synthesis: The Hantzsch pyridine synthesis is a classic multi-component reaction used to prepare dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. acs.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonia (B1221849) or ammonium acetate. organic-chemistry.org While direct literature for the use of this compound in the Hantzsch synthesis is not prevalent, its structural similarity to other aldehydes, like salicylaldehyde, suggests its applicability. rsc.org The reaction would be expected to proceed through the initial formation of a Knoevenagel adduct between the aldehyde and one equivalent of the β-ketoester, and an enamine from the other equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. A final oxidation step would yield the corresponding pyridine derivative. acs.org

Transformations of the Phenolic Acetate Functionality

The phenolic acetate group in this compound can be readily modified, providing a handle for further synthetic diversification.

Hydrolysis and Re-esterification

The hydrolysis of the phenolic acetate to the corresponding phenol, 2,4-dihydroxybenzaldehyde (B120756), can be achieved under standard basic or acidic conditions. Basic hydrolysis is typically carried out using an aqueous solution of a base such as sodium hydroxide (B78521) or potassium carbonate, followed by acidification. Acid-catalyzed hydrolysis can be performed with mineral acids like hydrochloric acid in an aqueous or alcoholic medium.

Once the phenolic hydroxyl group is deprotected, it can be re-esterified with a different acyl group. This is typically achieved by reacting the resulting 2,4-dihydroxybenzaldehyde with an appropriate acyl chloride or acid anhydride in the presence of a base like pyridine or triethylamine. This allows for the introduction of various ester functionalities, potentially altering the molecule's physical and chemical properties.

Acylation of the Phenolic Hydroxy Group

Following the hydrolysis of the acetate group, the newly revealed phenolic hydroxyl can be acylated. Selective acylation of a phenolic hydroxyl in the presence of other functional groups, such as an aldehyde, is a well-established transformation. ucalgary.carsc.org Reagents like diacyl disulfides, in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP), have been shown to be effective for the chemoselective acylation of phenols. researchgate.net Another approach involves the use of vinyl carboxylates as acyl donors in the presence of a fluoride (B91410) source like rubidium fluoride, which has demonstrated high selectivity for phenolic hydroxyl groups. researchgate.net These methods offer mild conditions and high yields for the introduction of a new acyl group onto the phenolic oxygen.

Orthogonal Functional Group Manipulations

The presence of both a formyl and a phenolic acetate group on the same molecule necessitates an orthogonal protection strategy if one group needs to be selectively manipulated while the other remains intact. bham.ac.uk Orthogonal protection involves using protecting groups that can be removed under different conditions, allowing for sequential reactions at different sites. bham.ac.uk

For instance, the aldehyde functionality can be selectively protected as an acetal (B89532) (e.g., a dimethyl or diethyl acetal) under acidic conditions using the corresponding alcohol. google.com This acetal is stable to basic conditions that would be used to hydrolyze the phenolic acetate. Once the acetate is hydrolyzed, the resulting phenolic hydroxyl group can be modified. Subsequently, the acetal protecting the aldehyde can be removed under mild acidic conditions to regenerate the formyl group. organic-chemistry.org

Conversely, if modifications are desired at the aldehyde first, the phenolic acetate itself serves as a protecting group for the phenolic hydroxyl. The formyl group can undergo reactions such as reduction to an alcohol or oxidation to a carboxylic acid. Following these transformations, the acetate group can be hydrolyzed under basic conditions to reveal the phenolic hydroxyl group. This inherent orthogonality allows for a planned and controlled sequence of reactions to build molecular complexity.

Application of this compound in Complex Molecule Synthesis

The reactivity of this compound makes it a useful precursor for the synthesis of more elaborate molecular architectures, particularly heterocyclic compounds.

Intermediate in the Synthesis of Thiazole (B1198619) Derivatives

Thiazole and its derivatives are an important class of heterocyclic compounds with diverse applications. The formyl group of this compound serves as a key handle for the construction of the thiazole ring. A common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.

A plausible synthetic route to a thiazole derivative from this compound would first involve the conversion of the aldehyde to an α-bromoketone. This can be achieved through a multi-step sequence, for example, by reaction with a Grignard reagent to form a secondary alcohol, followed by oxidation to a ketone, and then α-bromination. Alternatively, a more direct approach involves reacting the aldehyde with a thiosemicarbazide (B42300) to form a thiosemicarbazone. nih.gov This intermediate can then be cyclized with a substituted phenacyl bromide in a Hantzsch-type reaction to yield the corresponding thiazole derivative. nih.gov The reaction conditions for the final cyclization typically involve refluxing in a solvent like ethanol. nih.gov This strategy allows for the incorporation of various substituents on the resulting thiazole ring, depending on the choice of the phenacyl bromide. nih.gov

The compound this compound is a versatile intermediate in organic synthesis, valued for its distinct functional groups that can be selectively manipulated. The presence of an acetyl-protected phenol and a reactive aldehyde on a benzene (B151609) ring allows for its application in the construction of complex molecules, including medicinally relevant compounds and functional materials. This article explores its specific roles in advanced chemical transformations.

2 Precursor for Advanced Medicinal Intermediates (e.g., Tolterodine Metabolites)

The utility of this compound as a precursor extends to the synthesis of significant pharmaceutical metabolites. A key example is its potential role in the synthesis of hydroxytolterodine (HT), the primary active metabolite of Tolterodine. google.com Tolterodine is a muscarinic receptor antagonist prescribed for the treatment of overactive bladder. google.com In the human body, Tolterodine is metabolized to HT, which contributes significantly to the therapeutic effect. google.com

The synthesis of HT can be achieved through the reduction of a key intermediate, 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropylamine (PHB). google.com However, the direct synthesis of PHB via the reaction of p-hydroxybenzaldehyde and N,N-diisopropyl-3-phenylprop-2-en-1-amine (DIPCA) in the presence of a strong acid has been shown to produce very low yields, in the range of 8%. google.comgoogle.com

This challenge highlights the need for more efficient synthetic routes, where strategic protection of functional groups can enhance yields. This compound is a valuable starting material in this context. The acetate group serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions during the introduction of the aminopropyl-phenyl side chain. The synthesis would proceed by reacting this compound with the appropriate reagents to construct the side chain, followed by deprotection of the acetate and reduction of the formyl group to the required hydroxymethyl group of HT. This strategic use of a protected phenolic aldehyde circumvents the difficulties associated with more direct but lower-yielding methods.

The general applicability of formyl-phenyl derivatives in creating drug metabolites is a well-established principle in medicinal chemistry, further underscoring the importance of intermediates like this compound. unl.pt

Table 1: Key Intermediates in the Synthesis of Hydroxytolterodine

| Compound Name | Acronym | Role in Synthesis |

| 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropylamine | PHB | A key aldehyde intermediate that is reduced to form the final active metabolite. google.com |

| 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | HT | The active metabolite of Tolterodine, the final target of the synthesis. google.com |

| This compound | - | A potential protected precursor for the synthesis of PHB, designed to improve reaction efficiency and yield. |

3 Utilization in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds for drug discovery and other applications. A key aspect of SPOS is the ability to anchor a starting molecule to an insoluble polymer support, perform a series of reactions, and then cleave the final product from the support. nih.gov

This compound is well-suited for application in SPOS due to its aldehyde functional group, which can serve as a "handle" for attachment to a resin. A common method involves reacting the aldehyde with a resin functionalized with diol groups, such as one derived from 2,2-bis(hydroxymethyl)propionic acid (DMPA). nih.gov This reaction forms a stable acetal linkage, immobilizing the phenolic aldehyde on the solid support.

Once anchored, the phenolic portion of the molecule is oriented away from the resin and is available for subsequent chemical modifications. The hydroxyl group (after deprotection of the acetate) can be subjected to a variety of reactions, such as etherification or esterification, to build molecular diversity. After the desired synthetic sequence is complete, the final molecule can be released from the resin by cleavage of the acetal linker, typically under acidic conditions (e.g., with trifluoroacetic acid), which regenerates the aldehyde in the final product. nih.gov This strategy allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.

Table 2: Conceptual Workflow for this compound in SPOS

| Step | Description | Key Feature of this compound |

| 1. Immobilization | The aldehyde group reacts with a diol-functionalized solid support to form a stable acetal linker. nih.gov | Reactive formyl group acts as an anchor. |

| 2. Deprotection | The acetate protecting group is removed from the phenolic hydroxyl, typically under basic or acidic conditions. | Acetate allows for orthogonal protection. |

| 3. Diversification | The free phenolic hydroxyl is reacted with a library of building blocks (e.g., alkyl halides, acyl chlorides) to create a diverse set of intermediates. | Phenolic hydroxyl provides a reaction site. |

| 4. Cleavage | The final compounds are cleaved from the solid support by treating with acid, which hydrolyzes the acetal linker and regenerates the aldehyde. nih.gov | Acetal linker allows for traceless release. |

4 Role in the Synthesis of Fluorophore Precursors

Fluorophores, or fluorescent molecules, are essential tools in biological imaging, sensing, and materials science. The synthesis of many fluorophores relies on the creation of extended π-conjugated systems, which are responsible for their light-absorbing and emitting properties. Phenolic aldehydes, including this compound, are valuable precursors in this field. ossila.com

The electrophilic formyl group of this compound is highly reactive toward nucleophiles, particularly compounds with active methylene groups (e.g., malononitrile, ethyl cyanoacetate) or other nucleophilic species. This reactivity is exploited in classical condensation reactions to build the core structure of various fluorophores.

Key reactions for fluorophore synthesis starting from a phenolic aldehyde include:

Knoevenagel Condensation: Reaction with an active methylene compound, often catalyzed by a weak base, to form a new carbon-carbon double bond, extending the π-system. researchgate.net

Aldol Condensation: Reaction with ketones to form chalcone-like structures, which are known to be fluorescent. ossila.com

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to create an alkene, offering another route to π-system extension. ossila.com

Condensation with Hydrazines: Reaction with hydrazine (B178648) derivatives can lead to the formation of hydrazones, which can be part of a larger fluorescent scaffold. ossila.com

In each case, the this compound molecule provides the aldehyde "scaffold" upon which the fluorescent structure is built. The hydroxyphenyl acetate moiety itself plays a crucial role in modulating the final photophysical properties (e.g., absorption/emission wavelengths, quantum yield) of the resulting dye through its electron-donating character and potential for hydrogen bonding.

Table 3: Reactions for Fluorophore Synthesis Using Phenolic Aldehydes

| Reaction Type | Reagent Class | Resulting Structure/Linkage | Relevance to Fluorophore Synthesis |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malonic acid) | C=C double bond | Creates extended π-conjugated systems, the basis of many dyes. researchgate.net |

| Aldol Condensation | Ketones | α,β-Unsaturated Ketone | Forms chalcones and curcuminoid analogues, many of which are fluorescent. ossila.com |

| Wittig Reaction | Phosphonium Ylides | C=C double bond | Versatile method for creating alkenes to build conjugated systems. ossila.com |

| Hydrazone Formation | Hydrazine Derivatives | C=N-N linkage | Generates scaffolds that can exhibit inhibitory and fluorescent properties. ossila.com |

Medicinal Chemistry and Biological Evaluation of 5 Formyl 2 Hydroxyphenyl Acetate Derivatives

Exploration of Biological Activities for Compounds Derived from 5-Formyl-2-hydroxyphenyl Acetate (B1210297)

The structural framework of 5-Formyl-2-hydroxyphenyl acetate, characterized by its substituted phenyl ring containing formyl, hydroxyl, and acetate groups, serves as a versatile scaffold for the synthesis of a wide array of biologically active derivatives. The reactivity of the aldehyde and the potential for modification of the phenolic group allow for the generation of diverse molecular architectures, including Schiff bases, Mannich bases, hydrazones, and chalcones. These derivatives have been extensively investigated for their therapeutic potential across several domains of medicinal chemistry.

Antimicrobial and Antiviral Activities of Derivatives

Derivatives synthesized from the closely related precursor salicylaldehyde (2-hydroxybenzaldehyde) have demonstrated significant antimicrobial properties. Schiff bases, formed by the condensation of the formyl group with primary amines, are a prominent class of these derivatives. Studies have shown that these compounds exhibit notable antibacterial and antifungal effects. For instance, azo-Schiff bases derived from salicylaldehyde displayed moderate to good antimicrobial activity against various microorganisms, with minimum inhibitory concentration (MIC) values ranging from 50 to 500 µg/mL. wisdomlib.org Similarly, other salicylaldehyde-derived Schiff bases have shown significant activity against pathogenic bacteria and fungi, in some cases comparable to standard antibiotics like ciprofloxacin and chloramphenicol. nih.govscirp.org Mannich bases, another class of derivatives, have also been synthesized from salicylaldehyde and screened for activity against organisms such as B. subtilis, S. aureus, P. aeruginosa, E. coli, and C. albicans. sphinxsai.comresearchgate.net

The antiviral potential of related structures, particularly chalcones, is also well-documented. nih.gov Chalcones are open-chain flavonoids that can be synthesized using hydroxybenzaldehydes as starting materials. These compounds have been recognized for their broad-spectrum antiviral activities against a range of human viruses, including influenza virus, human immunodeficiency virus (HIV), herpes simplex virus (HSV), and coronaviruses. nih.govijnc.irresearchgate.net The mechanism of antiviral action often involves the inhibition of critical viral enzymes, such as proteases, or interference with different stages of the viral replication cycle. researchgate.net For example, certain chalcone derivatives have shown potent inhibitory activity against cysteine proteases essential for SARS-CoV replication. Time-of-addition studies have indicated that some chalcones act at an early stage of viral replication, effectively preventing viral spread. mdpi.com

Table 1: Antimicrobial Activity of Salicylaldehyde-Derived Schiff Bases

| Compound Class | Test Organism(s) | Activity Measurement | Result |

|---|---|---|---|

| Azo-Schiff Bases | Various bacteria | MIC | 50-500 µg/mL wisdomlib.org |

| Polydentate Schiff Bases | Gram-positive & Gram-negative bacteria | Zone of Inhibition (IZ) | Up to 32.5 mm scirp.org |

| Schiff Base (HHP) | S. aureus, E. coli, C. albicans | Zone of Inhibition (IZ) | Significant activity reported nih.gov |

| Mannich Bases | B. subtilis, S. aureus, E. coli | Disc Diffusion | Appreciable activity reported sphinxsai.com |

Antineoplastic and Antioxidant Potential of Related Structures

The antineoplastic properties of derivatives related to this compound have been a significant area of research. Schiff bases and hydrazones derived from salicylaldehyde exhibit notable cytotoxicity against various cancer cell lines. acs.org Salicylaldehyde benzoylhydrazones, for instance, have demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations, while showing selectivity over normal cell lines. nih.gov Studies on Schiff bases synthesized from substituted phenols have reported IC50 values in the micromolar range against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. nih.gov The proposed mechanisms for this anticancer activity include the induction of apoptosis, production of reactive oxygen species (ROS), and interaction with DNA. nih.gov Furthermore, thiosemicarbazone analogs of related formyl-pyridine structures have shown antineoplastic activity, believed to be mediated through the inhibition of ribonucleotide reductases, which are crucial for DNA synthesis. nih.gov

In addition to anticancer effects, the antioxidant potential of hydroxybenzaldehyde derivatives is well-established. mdpi.comresearchgate.netchemicalbook.com The phenolic hydroxyl group is a key structural feature responsible for this activity, enabling the compounds to act as potent free radical scavengers. nih.gov Salicylaldehyde-derived secondary amines have shown remarkable antioxidant properties in ABTS and phenanthroline assays, with some compounds exhibiting inhibitory capacities several times greater than standard antioxidants like BHT and BHA. mdpi.com Studies on various dihydroxybenzaldehyde isomers have systematically evaluated their antioxidant capacity, confirming that the position and electronic environment of the hydroxyl groups significantly influence their activity. wiserpub.com 4-Hydroxybenzaldehyde has been shown to protect against oxidative stress by activating antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx). nih.govchemicalbook.com

Table 2: Antineoplastic Activity of Related Derivatives

| Compound Class | Cell Line(s) | Activity Measurement | Result |

|---|---|---|---|

| Salicylaldehyde Benzoylhydrazones | Leukemic cell lines | IC50 | Low µM to nM range nih.gov |

| Diethylaminophenol Schiff Bases | HeLa, MCF-7 | IC50 | Micromolar range nih.gov |

| Thiazole-based Schiff base complexes | MCF-7, HepG2, A549, HCT116 | Inhibition % | Up to 80% inhibition researchgate.net |

Table 3: Antioxidant Activity of Salicylaldehyde-Related Structures

| Compound | Assay | Activity Measurement | Result |

|---|---|---|---|

| Salicylaldehyde-derived secondary amine (Cmpd 2) | ABTS | IC50 | 5.14 ± 0.11 µM mdpi.com |

| Salicylaldehyde-derived secondary amine (Cmpd 5) | Phenanthroline | A0.5 | 9.42 ± 1.02 µM mdpi.com |

| Schiff bases of 2-hydroxyacetophenone | DPPH, FRAP | Radical Scavenging | Good activity reported asianpubs.org |

Relevance to Neuroactive and Therapeutic Agents (e.g., Muscarinic Receptor Antagonists)

The synthesis of hydroxytolterodine can be efficiently achieved using this compound as a key starting material. The acetate group serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions while the aminopropyl-phenyl side chain is constructed. Subsequent deprotection of the acetate and reduction of the formyl group yields the target hydroxymethyl metabolite. This synthetic utility underscores the relevance of the this compound scaffold in accessing complex therapeutic molecules that act on the central and peripheral nervous systems. Both tolterodine and its 5-HM metabolite are specific antagonists for muscarinic receptors, showing high affinity without significant activity at other receptors, which is crucial for their clinical profile. nih.gov

Investigation of Molecular Mechanisms and Biological Targets

Understanding the molecular interactions between a therapeutic agent and its biological target is fundamental to medicinal chemistry. For derivatives of this compound, investigations have focused on elucidating their engagement with specific receptors and their ability to inhibit key enzymes.

Ligand-Receptor Interactions of Derived Compounds

The therapeutic effect of hydroxytolterodine (5-HM), derived from this compound, is mediated through its direct interaction with muscarinic acetylcholine receptors. Radioligand binding assays have been used to characterize this interaction in detail. Studies have shown that 5-HM, along with its parent compound tolterodine, binds with high affinity to muscarinic receptors located in the human bladder mucosa and detrusor muscle. ics.orgnih.gov The binding is competitive and reversible, meaning the compound competes with the endogenous ligand acetylcholine for the same binding site and can dissociate from the receptor. nih.gov

Notably, 5-HM demonstrates selectivity for muscarinic receptors in the bladder over those in the parotid gland, which may contribute to a more favorable side-effect profile. nih.gov While both tolterodine and 5-HM are potent antagonists, they are generally considered non-selective across the five muscarinic receptor subtypes (M1-M5). nih.gov The high-affinity binding of 5-HM to these receptors blocks the signaling cascade that leads to involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder.

Table 4: Muscarinic Receptor Binding of Hydroxytolterodine (5-HM)

| Compound | Tissue | Binding Profile | Key Finding |

|---|---|---|---|

| 5-HM | Guinea Pig Bladder | Antagonist | IC50 = 5.7 nM nih.gov |

| 5-HM | Human Bladder Mucosa & Detrusor | Competitive & Reversible | Greater affinity for bladder vs. parotid gland receptors nih.gov |

| 5-HM | Rat Bladder Urothelium & Detrusor | High Affinity | Binds directly to receptors when instilled intravesically ics.org |

Enzyme Inhibition Studies of Related Analogues

Analogues structurally related to this compound have been shown to function as inhibitors of various enzymes, highlighting another avenue for their therapeutic application.

Chalcones, which can be synthesized from salicylaldehyde precursors, have demonstrated inhibitory activity against viral enzymes. For example, certain chalcone derivatives were found to be potent inhibitors of SARS-CoV cysteine proteases, specifically 3-chymotrypsin-like protease (3CLpro) and papain-like protease (PLpro), with IC50 values in the low micromolar range.

Another class of related compounds, salicylaldehyde benzoylhydrazones, has been evaluated for its effect on metabolic enzymes. In silico and in vitro studies have shown that some of these hydrazones can act as inhibitors of cytochrome P450 enzymes, such as CYP1A2 and CYP2C9, which are involved in drug metabolism. nih.gov

Furthermore, thiosemicarbazones derived from 5-hydroxy-2-formylpyridine, a heterocyclic analogue, have been identified as inhibitors of ribonucleotide reductase. nih.gov This enzyme is critical for the synthesis of DNA precursors, and its inhibition is a key mechanism for the antineoplastic activity of this class of compounds. nih.gov

Table 5: Enzyme Inhibition by Related Analogues

| Compound Class | Target Enzyme | Activity Measurement | Result |

|---|---|---|---|

| Chalcone Derivative | SARS-CoV 3CLpro | IC50 | 11.4 µM |

| Chalcone Derivative | SARS-CoV PLpro | IC50 | 1.2 µM |

| Dimethoxy Salicylaldehyde Hydrazone | Cytochrome P450 1A2 (CYP1A2) | Inhibition | Predicted inhibitor nih.gov |

| 5-hydroxy-2-formylpyridine thiosemicarbazone | Ribonucleotide Reductase | Inhibition | Antineoplastic mechanism nih.gov |

Modulation of Cellular Pathways by this compound Derived Entities

Derivatives originating from the this compound scaffold, which is a type of phenolic aldehyde, are recognized for their capacity to interact with and modulate various cellular pathways. Their biological effects are often linked to the antioxidant and anti-inflammatory properties inherent in their chemical structure. Phenolic compounds, in general, can influence key signaling cascades involved in inflammation, cell proliferation, and oxidative stress response.

For instance, structurally related salicylaldehyde-derived secondary amines have demonstrated significant antioxidant capabilities. mdpi.com These activities are crucial as they can mitigate the effects of prolonged oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases. nih.gov The mechanism often involves the neutralization of free radicals, which protects cells from oxidative damage. nih.gov Furthermore, derivatives can exhibit anti-inflammatory effects by inhibiting protein denaturation, a key aspect of the inflammatory process. The anti-inflammatory activity of certain salicylaldehyde derivatives has been confirmed through assays measuring the inhibition of bovine serum albumin (BSA) denaturation. mdpi.com While specific pathway analyses for derivatives of this compound are not extensively detailed in the available literature, the activities of analogous compounds suggest likely interactions with pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades, which are central regulators of inflammation and cellular stress responses.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The formyl group (-CHO) on the phenyl ring is a critical pharmacophore that is highly reactive and essential for many of the compound's biological interactions. Its electrophilic nature allows it to form covalent adducts or engage in hydrogen bonding with biological macromolecules like proteins and enzymes.

Modifications to the formyl group can lead to significant changes in biological activity:

Conversion to Imines/Schiff Bases: Condensation of the formyl group with primary amines to form imines (Schiff bases) is a common strategy. This modification can enhance the molecule's ability to chelate metal ions and can introduce new points of interaction with biological targets. For example, salicylaldehyde derivatives converted to secondary amines (via reduction of an initial imine) have shown potent antioxidant and anti-inflammatory activities. mdpi.com

Oxidation to Carboxylic Acid: Oxidizing the aldehyde to a carboxylic acid (-COOH) group drastically alters the electronic properties and hydrogen bonding capacity of the molecule. This can change the target affinity and pharmacokinetic properties of the derivative.

Reduction to Alcohol: Reduction of the formyl group to a hydroxymethyl group (-CH₂OH) removes its electrophilic character, which can decrease certain types of activity but may increase selectivity for other targets.

The nature of the substituent on the aromatic ring can also influence the reactivity of the formyl group. Electron-donating groups tend to increase reactivity and formylation yields in synthesis, whereas electron-withdrawing groups can reduce it. orientjchem.org

The phenolic acetate group plays a significant role in modulating the compound's lipophilicity, stability, and interaction with target enzymes. Variations of this group are a key strategy in drug design.

Hydrolysis to Hydroxyl Group: The acetate group can act as a prodrug feature. In vivo, esterase enzymes can cleave the acetate to reveal a free phenolic hydroxyl (-OH) group. This free hydroxyl is often crucial for activity, particularly for antioxidant effects, as it can donate a hydrogen atom to neutralize free radicals. mdpi.com The free hydroxyl can also form critical hydrogen bonds within the active sites of target enzymes. nih.gov

Ester Homologation: Modifying the acetate to a longer alkyl or aryl ester (e.g., propionate, benzoate) can fine-tune the lipophilicity of the derivative. This affects the molecule's ability to cross cell membranes and can alter its absorption, distribution, metabolism, and excretion (ADME) profile. However, esterification is not always a successful strategy; in some cases, such as with the antibacterial activity of carvacrol, esterification has been shown to reduce efficacy. nih.gov

The following table summarizes the general effects of these modifications on the biological activity profiles of phenolic aldehydes.

| Modification Site | Functional Group Change | Potential Impact on Bioactivity |

| Formyl Group | -CHO → -CH=N-R (Imine) | Alters steric and electronic profile; may enhance metal chelation and target binding. |

| -CHO → -CH₂-NH-R (Amine) | Increases flexibility and hydrogen bonding; shown to enhance antioxidant activity. mdpi.com | |

| -CHO → -COOH (Carboxylic Acid) | Increases polarity; introduces a strong hydrogen bond donor/acceptor and potential for ionic interactions. | |

| Phenolic Acetate | -OCOCH₃ → -OH (Hydroxyl) | Increases polarity; often essential for antioxidant activity and hydrogen bonding with targets. |

| -OCOCH₃ → -OR (Ether) | Increases lipophilicity and metabolic stability compared to the ester. | |

| -OCOCH₃ → -OCOR (Other Esters) | Modulates lipophilicity and pharmacokinetics; can serve as alternative prodrug moieties. |

The rational design of novel analogues based on the this compound scaffold aims to create new chemical entities with improved therapeutic properties. mdpi.com This process integrates SAR data to guide the synthesis of molecules with optimized target interactions. nih.gov For instance, recognizing the importance of the formyl and hydroxyl groups, new series of compounds can be synthesized to explore diverse biological activities.

A common synthetic route involves the Knoevenagel condensation, where the aldehyde group is reacted with active methylene (B1212753) compounds, such as 2-cyanoacetamide, to form α,β-unsaturated derivatives. nih.gov This reaction extends the molecule's conjugation and introduces new functional groups capable of interacting with different biological targets. Another approach is the Claisen-Schmidt condensation to prepare chalcone analogs, which are known for their wide range of pharmacological effects. researchgate.net Furthermore, multi-component reactions like the Biginelli reaction can be employed, using salicylaldehyde derivatives to create complex heterocyclic structures such as tetrahydropyrimidines, although the reaction outcome can be sensitive to the substituents on the phenyl ring. tubitak.gov.tr

The synthesis of these novel analogues often involves multi-step procedures, starting with the functionalization of a simpler phenol (B47542) or benzaldehyde precursor. core.ac.uknih.gov The goal is to produce a library of related compounds whose biological activities can be systematically evaluated to build a comprehensive SAR model and identify lead candidates for further development.

Computational Chemistry and In Silico Approaches in Derivative Research

Computational chemistry provides powerful tools for accelerating the drug discovery process. In silico methods, particularly molecular docking, are used to investigate the interactions between small molecules and their biological targets at a molecular level, offering predictions that can guide synthesis and biological testing.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, typically a protein or enzyme. nih.gov This method is instrumental in identifying potential biological targets for novel compounds and in elucidating the molecular basis of their activity.

In the context of this compound derivatives, docking simulations can be performed to screen them against a panel of known drug targets. The process involves:

Preparation of Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The small molecule (ligand) is built and its energy is minimized to achieve a stable conformation.

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the active site of the receptor, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

Analysis of Binding Modes: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions between the ligand and specific amino acid residues in the active site. nih.gov

For example, docking studies on benzofuran derivatives, which share structural similarities with phenolic aldehydes, have been used to investigate their interactions with enzymes like α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), both of which are targets for type 2 diabetes. nih.gov These studies can reveal that hydroxyl groups are critical for forming hydrogen bonds with catalytic residues (e.g., Asp, Glu) and that aromatic rings can engage in π-π stacking with residues like Phe and Tyr. nih.gov Such insights are invaluable for rationalizing observed SAR and for designing next-generation derivatives with improved binding affinity and selectivity. scispace.com

The table below illustrates hypothetical docking results for a derivative against a target enzyme, showcasing the type of data generated.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | α-Glucosidase | -8.5 | Asp215, Glu277, Arg442 |

| Derivative B | PTP1B | -7.9 | Cys215, Asp181, Phe182 |

| Derivative C | Acetylcholinesterase | -9.2 | Trp84, Ser200, Tyr334 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects. By quantifying the relationship between structural attributes and biological responses, QSAR models can predict the activity of novel derivatives, thereby guiding the synthesis of more potent and selective drug candidates.

The development of a robust QSAR model involves the calculation of various molecular descriptors for each derivative. These descriptors are numerical representations of the chemical structure and can be categorized into several classes, including:

Electronic Descriptors: These describe the distribution of electrons within the molecule and include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those developed by Verloop.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is crucial for membrane permeability and interaction with hydrophobic pockets of target proteins. The most common hydrophobic descriptor is the partition coefficient (log P).

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, a mathematical model is generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The quality and predictive power of the QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.

For a hypothetical series of this compound derivatives, a QSAR study might reveal that specific substitutions on the phenyl ring significantly influence their biological activity. For instance, the presence of electron-withdrawing groups at certain positions could enhance activity, while bulky substituents might be detrimental.

Below is an interactive data table showcasing a hypothetical QSAR model for a series of this compound derivatives.

| Derivative | LogP (Hydrophobicity) | Electronic Parameter (σ) | Steric Parameter (MR) | Observed Activity (IC50, µM) | Predicted Activity (pIC50) |

| Parent | 2.1 | 0.00 | 45.2 | 15.8 | 4.80 |

| Derivative 1 | 2.5 | 0.23 | 50.1 | 10.2 | 4.99 |

| Derivative 2 | 1.8 | -0.17 | 48.5 | 25.1 | 4.60 |

| Derivative 3 | 3.2 | 0.78 | 55.7 | 5.5 | 5.26 |

| Derivative 4 | 2.9 | 0.50 | 52.3 | 8.1 | 5.09 |

| Derivative 5 | 1.5 | -0.37 | 43.1 | 32.4 | 4.49 |

This table presents illustrative data for educational purposes.

The resulting QSAR equation from such a study could take the form of: pIC50 = β0 + β1(LogP) + β2(σ) + β3(MR) This equation allows for the prediction of the biological activity (pIC50) of new, unsynthesized derivatives based on their calculated descriptor values, thereby prioritizing synthetic efforts towards the most promising compounds.

Predictive Biological Activity Profiling of Derivatives

Building upon the insights gained from QSAR models, predictive biological activity profiling involves the use of computational tools to forecast the broader pharmacological and toxicological properties of this compound derivatives. This in silico screening helps in identifying potential primary targets, off-target effects, and liabilities early in the drug discovery process.

Various computational methods are employed for this purpose, including ligand-based and structure-based approaches. Ligand-based methods, such as pharmacophore modeling and similarity searching, rely on the knowledge of known active molecules to predict the activity of new compounds. Structure-based methods, like molecular docking, utilize the three-dimensional structure of the biological target to predict the binding affinity and mode of interaction of the derivatives.

A predictive biological activity profile for a set of this compound derivatives would typically include predictions for:

Primary Target Affinity: Estimation of the binding affinity (e.g., Ki or IC50) for the intended biological target.

Selectivity Profiling: Prediction of binding affinities against a panel of related and unrelated targets to assess selectivity and potential for off-target effects.

ADMET Properties: Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This includes parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for various toxicities (e.g., cytotoxicity, cardiotoxicity).

The following interactive data table provides an example of a predictive biological activity profile for a selection of hypothetical this compound derivatives.

| Derivative | Predicted Target Affinity (Ki, nM) | Predicted Cytotoxicity (CC50, µM) | Predicted Oral Bioavailability (%) | Predicted BBB Penetration |

| Parent | 120 | > 50 | 65 | Low |

| Derivative 1 | 85 | 45 | 70 | Low |

| Derivative 2 | 250 | > 50 | 60 | Medium |

| Derivative 3 | 30 | 25 | 75 | Low |

| Derivative 4 | 60 | 38 | 72 | Low |

| Derivative 5 | 310 | > 50 | 55 | High |

This table presents illustrative data for educational purposes.

The integration of such predictive profiling allows medicinal chemists to prioritize derivatives that not only exhibit high potency for the desired target but also possess favorable drug-like properties. This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, leading to a more efficient and cost-effective drug discovery pipeline. By flagging potential issues such as poor bioavailability or high cytotoxicity at an early stage, this approach helps in designing safer and more effective therapeutic agents based on the this compound scaffold.

Advanced Analytical Characterization and Spectroscopic Analysis in 5 Formyl 2 Hydroxyphenyl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-Formyl-2-hydroxyphenyl acetate (B1210297), confirming the presence and connectivity of its functional groups. High-resolution NMR studies are fundamental for the unequivocal structural assignment of this compound.

Proton NMR (¹H NMR) spectroscopy is a primary technique for identifying the hydrogen atoms within the molecular structure of 5-Formyl-2-hydroxyphenyl acetate. The chemical shifts, multiplicities, and coupling constants of the proton signals provide a detailed picture of the aromatic and substituent protons.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the signals are observed in distinct regions corresponding to the different types of protons. The aldehydic proton of the formyl group is the most deshielded, appearing as a singlet at approximately 9.82-9.86 ppm. The aromatic protons resonate in the range of 7.07 to 7.71 ppm. Specifically, the proton at position 5' (adjacent to the hydroxyl group) appears as a doublet around 7.07 ppm. The protons at positions 2' and 6' appear as a multiplet around 7.66-7.71 ppm. The methyl protons of the acetate group are observed as a sharp singlet at a more upfield region, typically around 2.36-2.40 ppm. A broad singlet corresponding to the phenolic hydroxyl proton may also be observed, in this case around 6.01 ppm, though its chemical shift can be variable and dependent on concentration and solvent.

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.86 | s | 1H | -CHO |

| 7.71-7.69 | m | 2H | H-2, H-6 |

| 7.13 | d | 1H | H-5 |

| 6.01 | s | 1H | -OH |

| 2.40 | s | 3H | -OCOCH₃ |

s: singlet, d: doublet, m: multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the formyl group is typically found at the most downfield position, around 190.63 ppm. researchgate.net The carbonyl carbon of the acetate group resonates at approximately 169.20 ppm. researchgate.net The aromatic carbons appear in the range of 117.62 to 153.50 ppm. researchgate.net The carbon atom attached to the hydroxyl group (C-4') is observed around 153.50 ppm, while the carbon bearing the acetate group (C-3') is found at about 138.72 ppm. researchgate.net The remaining aromatic carbons (C-1', C-2', C-5', and C-6') resonate at approximately 129.77 ppm, 124.21 ppm, 117.62 ppm, and 129.80 ppm, respectively. researchgate.net The methyl carbon of the acetate group gives a signal in the upfield region, around 20.86 ppm. researchgate.net

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 190.63 | -CHO |

| 169.20 | -OC OCH₃ |

| 153.50 | C-4 |

| 138.72 | C-2 |

| 129.80 | C-6 |

| 129.77 | C-1 |

| 124.21 | C-3 |

| 117.62 | C-5 |

| 20.86 | -OCOC H₃ |

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a more definitive and detailed structural elucidation of this compound.

COSY experiments would establish the connectivity between adjacent protons, confirming the coupling relationships within the aromatic ring.

HSQC spectra would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC experiments would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for confirming the placement of the formyl and acetate groups on the aromatic ring and for assigning the quaternary carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₈O₄), distinguishing it from other compounds with the same nominal mass. The exact mass measurement from HRMS serves as a definitive confirmation of the compound's identity. In a typical HRMS analysis using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net In the context of this compound research, LC-MS is invaluable for monitoring reaction progress, assessing sample purity, and identifying any byproducts or impurities.

An LC-MS system equipped with an ion trap or time-of-flight (TOF) mass spectrometer can be used to perform tandem mass spectrometry (MS/MS) experiments. researchgate.net In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide valuable structural information. Expected fragmentation pathways would include the loss of the acetyl group (as ketene, 42 Da) and the loss of the formyl group (as CO, 28 Da), which would further confirm the structure of the molecule.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental in the synthesis and analysis of this compound, enabling both the purification of the compound and the assessment of its purity. These methods are crucial for separating the target molecule from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for isolating the compound in high-purity form.

Reverse-phase HPLC is a commonly employed method. In this approach, a nonpolar stationary phase is used with a polar mobile phase. For this compound, this allows for effective separation from both more polar impurities (like unreacted 5-formylsalicylic acid) and less polar byproducts. Purity is typically assessed using a UV detector, as the aromatic ring and carbonyl groups in the molecule absorb UV light. A common detection wavelength is 254 nm. For more definitive identification of peaks, HPLC can be coupled with a mass spectrometer (HPLC-MS). This hyphenated technique provides not only the retention time from the HPLC but also the mass-to-charge ratio of the eluting compounds, allowing for the confident identification of trace impurities. unl.pt High-resolution mass spectrometry (HRMS) coupled with HPLC can provide highly accurate mass data, further aiding in the structural elucidation of unknown byproducts. unl.ptmdpi.com

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Mode | Reverse-Phase | Separates based on polarity. |

| Stationary Phase | C18 | Common nonpolar phase for reverse-phase chromatography. |

| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) | Allows for the elution of compounds with a wide range of polarities. |

| Detection | UV at 254 nm | The aromatic system and carbonyls provide strong UV absorbance. |

| Coupled Detector | Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS) | Provides molecular weight information for peak identification. unl.pt |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time during the synthesis of this compound. thieme.de For instance, in the acetylation of 5-formylsalicylic acid to form the target compound, TLC allows a chemist to track the consumption of the starting material and the appearance of the product.

The technique is valued for its speed, simplicity, and low cost. nih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase. unl.pt The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. By comparing the spots of the reaction mixture to those of the starting material and a product standard (if available), one can visually assess the reaction's progression. unl.pt The spots are typically visualized under UV light at 254 nm. unl.pt This allows for rapid decisions on whether a reaction is complete or requires more time or additional reagents. unl.ptthieme.de

Table 2: TLC for Monitoring Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates. unl.ptnih.gov |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., dichloromethane/ethyl acetate, hexane/ethyl acetate). mdpi.com |

| Application | Spotting of starting material, reaction mixture, and co-spot (mixture of both) on the baseline. |

| Visualization | UV light (254 nm), allows visualization of UV-active compounds as dark spots. unl.pt |

| Interpretation | The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound itself has limited volatility due to the presence of the polar hydroxyl group. Therefore, direct analysis by GC-MS is challenging. To overcome this, the compound is typically converted into a more volatile derivative prior to analysis.

A common derivatization strategy is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.govresearchgate.net The resulting TMS ether is significantly more volatile and thermally stable, making it amenable to GC analysis. Once separated by the gas chromatograph, the derivative enters the mass spectrometer, which provides a mass spectrum that can be used for structural confirmation and identification of impurities. nih.govnih.gov This method is particularly useful for detecting and quantifying volatile byproducts or related impurities that might be present in the sample.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques like IR and UV-Vis are crucial for the structural characterization of this compound, providing information on its functional groups and electronic properties.

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key characteristic peaks include a strong absorption for the ester carbonyl (C=O) stretch and another for the aldehyde carbonyl (C=O) stretch at slightly different wavenumbers. The phenolic hydroxyl (-OH) group also gives a characteristic broad absorption band.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene (B151609) ring conjugated with both a formyl group and an acetate group gives rise to characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the aromatic system.

Table 3: Key Spectroscopic Data for this compound

| Technique | Region/Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| IR Spectroscopy | ~3100-3400 cm⁻¹ (broad) | O-H stretch (phenolic hydroxyl) | |

| ~1740 cm⁻¹ | C=O stretch (ester carbonyl) | ||

| ~1680 cm⁻¹ | C=O stretch (formyl carbonyl) | ||

| ~1500-1600 cm⁻¹ | C=C stretch (aromatic ring) | unl.pt | |

| ~1200-1300 cm⁻¹ | C-O stretch (ester) | unl.pt |

| UV-Vis Spectroscopy | ~254 nm | π → π* transition | |

Other Advanced Spectroscopic and Analytical Techniques

Beyond the core methods, other advanced analytical techniques provide deeper structural insights into this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for unambiguous structure elucidation.

¹H NMR provides information on the chemical environment of each proton. For this compound, one would expect to see a singlet for the acetate methyl protons (~2.1 ppm), distinct signals for the aromatic protons in their respective positions on the ring (6.8–8.0 ppm), and a characteristic downfield singlet for the highly deshielded formyl proton (~10 ppm).

¹³C NMR reveals the chemical environment of each carbon atom, showing distinct signals for the acetate methyl carbon, the two carbonyl carbons (ester and aldehyde), and the six carbons of the benzene ring.

High-Resolution Mass Spectrometry (HRMS): Often coupled with liquid chromatography (LC-MS), HRMS provides an extremely accurate measurement of the molecular mass of the parent ion. unl.ptmdpi.com This high precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. This is a critical step in confirming the identity of newly synthesized compounds or identifying unknown impurities. mdpi.com

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and oxygen in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula (C₉H₈O₄). A close match between the experimental and theoretical values serves as strong evidence of the sample's purity and elemental composition.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Formyl-2-hydroxyphenyl acetate with high purity?

- Methodological Answer : Synthesis typically involves acylation of 5-formyl-2-hydroxyphenol using acetic anhydride under controlled conditions. Key steps include:

- Reagent selection : Use acetic anhydride as the acylating agent (as seen in analogous esterification reactions ).

- Temperature control : Maintain reaction temperatures between 40–60°C to minimize side reactions.

- Purification : Employ column chromatography or recrystallization to isolate the product, ensuring purity >98% (similar to protocols for related esters ).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hydrolysis of the acetate group may occur .

Q. What are the key spectroscopic markers (e.g., NMR, IR) for confirming the structure of this compound?

- Methodological Answer :

- NMR : Look for characteristic signals:

- A singlet at ~2.1 ppm (acetate methyl protons).

- Aromatic protons in the range of 6.8–8.0 ppm, with a downfield shift for the formyl proton (~10 ppm) .

- IR : Peaks at ~1740 cm⁻¹ (C=O stretch of acetate) and ~1680 cm⁻¹ (formyl C=O) .

Advanced Research Questions

Q. What analytical techniques are most effective for detecting impurities in this compound, and how can data contradictions be resolved?

- Methodological Answer :

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to identify trace impurities (e.g., unreacted phenol or acetylated byproducts) .

- Data reconciliation : Cross-validate results with NMR and elemental analysis. For unresolved peaks, employ spiking experiments with synthetic impurity standards .

Q. How can computational chemistry methods predict the reactivity or stability of this compound in different experimental conditions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to evaluate electron density distribution, focusing on the formyl and acetate groups’ electrophilicity .

- Reactivity prediction : Simulate hydrolysis kinetics under varying pH using molecular dynamics (MD) to identify labile bonds .

Q. What strategies can optimize the yield of this compound in multi-step syntheses, considering competing side reactions?

- Methodological Answer :

- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., 5-formyl-2-hydroxyphenol).

- Protecting groups : Temporarily protect the hydroxyl group with a silyl ether before acylation to prevent unwanted oxidation .

Q. How does the presence of formyl and hydroxyl groups influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Reactivity : The formyl group acts as an electrophilic site for nucleophilic additions, while the hydroxyl group enables hydrogen bonding (critical for enzyme inhibition studies) .

- Biological interactions : Use molecular docking simulations to assess binding affinity with targets like oxidoreductases, leveraging structural analogs (e.g., 5-hydroxymethylfuran derivatives) as references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.